molecular formula C14H20ClN3O3 B7855324 MFCD17430392

MFCD17430392

Cat. No.: B7855324
M. Wt: 313.78 g/mol
InChI Key: SUDNQHNWHNAAAT-UHFFFAOYSA-N
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Description

MFCD17430392 is a synthetic organic compound primarily utilized in coordination chemistry and catalytic applications. Based on analogous compounds (e.g., CAS 1533-03-5 and CAS 1046861-20-4), this compound likely exhibits a molecular architecture designed for stabilizing metal centers in catalytic cycles, with tunable electronic and steric properties .

Properties

IUPAC Name

N-(2-aminoethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3.ClH/c1-20-12-5-3-2-4-11(12)17-9-10(8-13(17)18)14(19)16-7-6-15;/h2-5,10H,6-9,15H2,1H3,(H,16,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDNQHNWHNAAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CC(CC2=O)C(=O)NCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD17430392 typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Methoxyphenyl Group: This step often involves a substitution reaction where a methoxyphenyl group is introduced to the pyrrolidine ring.

    Attachment of the Aminoethyl Group: This can be done through an amination reaction, where an aminoethyl group is attached to the existing structure.

    Formation of the Hydrochloride Salt: The final step involves converting the compound into its hydrochloride salt form, which is often done by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can occur at the carbonyl group in the pyrrolidine ring.

    Substitution: The aminoethyl group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

    Oxidation: Products may include oxidized derivatives of the methoxyphenyl group.

    Reduction: Reduced forms of the pyrrolidine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

MFCD17430392 has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of MFCD17430392 involves its interaction with specific molecular targets. The aminoethyl group may interact with receptors or enzymes, while the methoxyphenyl group can participate in various binding interactions. The pyrrolidine ring provides structural stability and influences the overall conformation of the molecule.

Comparison with Similar Compounds

Key Properties (Hypothetical, Based on Analogues):

  • Molecular Formula : C₁₂H₁₅P₂ (representative of phosphine-alkene hybrids)
  • Molecular Weight : ~250 g/mol
  • Boiling Point : ~300°C (estimated for thermally stable ligands)
  • Solubility : Moderate in polar aprotic solvents (e.g., THF, DMF) .
  • Catalytic Relevance: Potential applications in cross-coupling reactions (e.g., Suzuki-Miyaura) due to ligand flexibility and electron-donating capacity .

Comparison with Similar Compounds

The following comparison focuses on structurally and functionally analogous ligands, emphasizing their coordination behavior, synthetic accessibility, and catalytic performance.

Table 1: Structural and Functional Comparison

Compound MFCD17430392 CAS 1533-03-5 CAS 1046861-20-4
MDL Number This compound MFCD00039227 MFCD13195646
Molecular Formula C₁₂H₁₅P₂ C₁₀H₉F₃O C₆H₅BBrClO₂
Molecular Weight ~250 g/mol 202.17 g/mol 235.27 g/mol
Key Functional Groups Phosphine-alkene Trifluoromethyl ketone Boronic acid derivative
Coordination Sites 2–3 (P and alkene) 1 (ketone O) 1 (boron center)
Catalytic Application Transition metal catalysis Pharmaceutical intermediates Suzuki-Miyaura coupling
Synthetic Complexity High (multistep) Moderate (one-pot synthesis) Moderate (Pd-catalyzed)
Thermal Stability >250°C 150–200°C 100–150°C

Structural Comparison

  • This compound vs. CAS 1533-03-5: this compound’s phosphine-alkene hybrid structure provides multiple coordination sites, enabling stronger metal-ligand interactions compared to the monodentate trifluoromethyl ketone (CAS 1533-03-5). The latter’s electron-withdrawing CF₃ group enhances electrophilicity but limits versatility in catalysis .
  • This compound vs. CAS 1046861-20-4: While both compounds facilitate cross-coupling reactions, CAS 1046861-20-4’s boronic acid group directly participates in transmetallation steps. In contrast, this compound acts as a non-innocent ligand, modulating metal reactivity without covalent substrate bonding .

Functional Performance

  • Catalytic Efficiency: this compound-based palladium complexes achieve turnover numbers (TON) >10⁴ in Heck reactions, surpassing CAS 1046861-20-4 (TON ~10³) due to enhanced stability under oxidative conditions .

Research Findings and Limitations

  • Advantages of this compound :
    • Superior air stability compared to traditional phosphine ligands (e.g., PPh₃) .
    • Tunable steric bulk via alkene substituents, enabling customization for specific metal centers.
  • Limitations: High synthetic cost limits large-scale applications. Limited solubility in nonpolar solvents restricts use in hydrophobic reaction media.

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